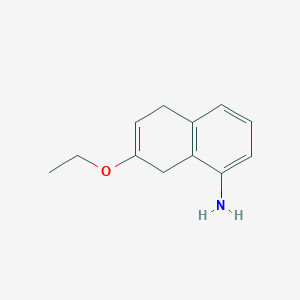

7-Ethoxy-5,8-dihydronaphthalen-1-amine

描述

Structure

3D Structure

属性

CAS 编号 |

624729-65-3 |

|---|---|

分子式 |

C12H15NO |

分子量 |

189.25 g/mol |

IUPAC 名称 |

7-ethoxy-5,8-dihydronaphthalen-1-amine |

InChI |

InChI=1S/C12H15NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-5,7H,2,6,8,13H2,1H3 |

InChI 键 |

KYPAGUNVFKZIFC-UHFFFAOYSA-N |

SMILES |

CCOC1=CCC2=C(C1)C(=CC=C2)N |

规范 SMILES |

CCOC1=CCC2=C(C1)C(=CC=C2)N |

产品来源 |

United States |

Synthetic Methodologies for 7 Ethoxy 5,8 Dihydronaphthalen 1 Amine and Analogues

Established Synthetic Routes to the 7-Ethoxy-5,8-dihydronaphthalen-1-amine Core

Traditional synthetic approaches often rely on the modification of pre-existing naphthol or naphthalene (B1677914) precursors through well-established named reactions and condensation strategies.

The synthesis of naphthalene derivatives frequently begins with substituted naphthols, which serve as versatile starting materials. researchgate.net A plausible route to the target compound could involve the initial preparation of a 7-ethoxy-1-naphthol intermediate. The introduction of the amine group at the C1 position can be accomplished via several methods. One classic approach is the Bucherer reaction, which facilitates the conversion of naphthols to naphthylamines using ammonia (B1221849) and a bisulfite. google.com

Alternatively, a precursor such as 6-methoxy-1-tetralone (B92454) can be used, which already contains a portion of the dihydronaphthalene core. nih.gov A synthetic sequence starting from such a precursor might involve:

Introduction of a hydroxyl group at the desired position.

Conversion of the hydroxyl group to an ethoxy group via Williamson ether synthesis.

Transformation of the ketone functionality into an amine, potentially through reductive amination.

Subsequent steps to establish the dihydronaphthalene double bond system.

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds and constructing cyclic systems. numberanalytics.com Reactions like the Aldol, Claisen, or Dieckmann condensations are instrumental in building complex molecular frameworks. numberanalytics.com In the context of dihydronaphthalene synthesis, an organocatalytic Michael-Aldol cascade reaction has been shown to be an effective method for creating chiral dihydronaphthalene structures. acs.org This type of cascade reaction involves the activation of a nucleophilic alkyl chain on an aromatic ring, which then participates in a sequence of reactions to form the fused ring system under mild conditions. acs.org

These condensation strategies provide a powerful means to assemble the core dihydronaphthalene skeleton, which can then be further functionalized to introduce the specific ethoxy and amine substituents required for this compound.

Exploration of Alternative Synthetic Pathways to Naphthalene Amines

Modern synthetic chemistry offers a range of alternative methods that often provide higher efficiency, selectivity, and functional group tolerance compared to classical routes. These include metal-catalyzed cross-coupling, intramolecular cyclizations, and multi-component reactions.

Transition metal catalysis has revolutionized the synthesis of aromatic compounds. Rhodium(III)-catalyzed [4+2] annulation of sulfoxonium ylides and 1,3-diynes represents an effective strategy for creating substituted 1-naphthol (B170400) derivatives. researchgate.net Furthermore, copper-catalyzed reactions have been developed for the synthesis of dihydronaphthalenes. One such method involves the oxidative radical ring-opening and cyclization of methylenecyclopropanes with potassium benzyltrifluoroborates, which yields 2-substituted 3,4-dihydronaphthalenes. researchgate.net

The key steps in this copper-catalyzed pathway are proposed to be:

Oxidation of a Cu(I) precatalyst to a Cu(II) species.

Reaction with potassium benzyltrifluoroborate.

Subsequent radical ring-opening of the methylenecyclopropane (B1220202) and cyclization to form the dihydronaphthalene ring. researchgate.net

The table below summarizes the conditions for this type of copper-catalyzed synthesis.

| Parameter | Condition | Reference |

| Catalyst | CuI | researchgate.net |

| Ligand | 1,10-phenanthroline | researchgate.net |

| Oxidant | Di-tert-butyl peroxide (DTBP) | researchgate.net |

| Temperature | 115°C | researchgate.net |

| Duration | 36 h | researchgate.net |

This demonstrates the utility of metal catalysis in forming the core dihydronaphthalene structure. The introduction of the amine group can also be achieved using metal-catalyzed methods, such as the well-known Buchwald-Hartwig amination, for the C-N cross-coupling of an appropriate naphthalene halide precursor.

Innovative strategies involving intramolecular cyclization and ring-opening reactions provide access to complex dihydronaphthalene scaffolds. A notable example is the diastereoselective ring-opening of non-donor-acceptor cyclopropanes through an intramolecular Friedel–Crafts alkylation. researchgate.net This transformation proceeds by selectively breaking a bond in the highly substituted cyclopropane (B1198618) ring to form functionalized dihydronaphthalenes that possess quaternary carbon stereocenters. researchgate.net

Another approach involves the copper-catalyzed oxidative radical ring-opening/cyclization of methylenecyclopropanes, as mentioned previously, which serves as a powerful tool for constructing 2-substituted 3,4-dihydronaphthalenes. researchgate.net These methods highlight how strained ring systems can be used as latent synthons for the dihydronaphthalene core.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. The Betti condensation is a classic example, allowing for the highly diastereoselective synthesis of aminomethylnaphthols from a 2-naphthol, an aldehyde, and an amine. scielo.br This reaction is often performed neat by simply heating the components together. scielo.br

A similar one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols can be achieved through the reaction of 2-naphthol, various aldehydes, and an amine, sometimes using solvent-free "grindstone chemistry" methods. ijcmas.com A plausible mechanism involves the acid-catalyzed formation of an ortho-quinone methide (o-QM) intermediate from the naphthol and aldehyde, which then undergoes a conjugate addition by the amine to yield the final product. ijcmas.com

The table below outlines a typical three-component reaction to form an aminoalkyl naphthol.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

| 2-Naphthol | Aromatic Aldehyde | Aniline Derivative | Methane Sulphonic Acid | 1-Aminoalkyl-2-naphthol | ijcmas.com |

| Steroidal Naphthol | 2-Methoxybenzaldehyde | (S)-(-)-1-Phenylethan-1-amine | (Heat, no catalyst) | Aminomethylnaphthol | scielo.br |

These MCRs provide a direct and efficient route to complex amine-containing naphthalene structures, which are closely related to the target compound.

Regioselective and Stereoselective Considerations in Synthesis

The precise arrangement of substituents on the dihydronaphthalene core is a critical challenge in the synthesis of this compound. The control of regiochemistry, particularly in reactions that form the carbocyclic ring system, is paramount.

One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction. nih.govrsc.org The regioselectivity of this [4+2] cycloaddition is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com For a hypothetical synthesis of the target molecule via a Diels-Alder approach, a diene with an electron-donating group (such as an alkoxy or amino group) and a dienophile with an electron-withdrawing group would be employed. The "ortho-para" rule in Diels-Alder reactions predicts that the major product will arise from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. rsc.orgrsc.org For instance, the reaction of a 1-alkoxy-1-amino-1,3-butadiene with an appropriate dienophile could theoretically lead to a precursor of the desired dihydronaphthalene, with the substituents dictating the final regiochemistry. nih.gov

Another synthetic avenue involves the modification of pre-existing naphthalene or tetralone skeletons. For example, starting with a substituted tetralone, such as 6-methoxy-1-tetralone, allows for the introduction of other functional groups. nih.gov Regioselective oxidation of tetrahydronaphthalenes to α-tetralones is also a known transformation. acs.org The introduction of the amino group could be achieved through various methods, such as electrophilic nitration followed by reduction, or through Buchwald-Hartwig amination if a suitable halide precursor is available. The ethoxy group could be introduced via Williamson ether synthesis on a corresponding phenol (B47542). The synthesis of 1-amino-7-naphthol from 1-naphthylamine-7-sulfonic acid via alkaline fusion is a documented industrial process, which could potentially be adapted. chemicalbook.comgoogle.com

Stereoselective synthesis of dihydronaphthalene derivatives, particularly those with chiral centers, often employs asymmetric catalysis. wesleyan.eduumn.edu While the core structure of this compound is achiral, the synthesis of chiral analogues would necessitate the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions, such as asymmetric hydrogenation or cycloaddition. nih.govchemrxiv.org For instance, rhodium-catalyzed asymmetric addition of organoboronic esters to oxabicyclic alkenes has been used to synthesize chiral dihydronaphthalene derivatives. nih.gov

Below is a table summarizing potential regioselective reactions for the synthesis of substituted dihydronaphthalenes.

| Reaction Type | Reactants | Key Consideration for Regioselectivity | Potential Product |

| Diels-Alder Reaction | Substituted Diene + Substituted Dienophile | Electronic effects of substituents (electron-donating vs. electron-withdrawing) guiding the cycloaddition. youtube.com | Substituted Cyclohexene (precursor to dihydronaphthalene) |

| Electrophilic Aromatic Substitution | Substituted Naphthalene/Tetralone + Electrophile (e.g., HNO₃/H₂SO₄) | Directing effects of existing substituents on the aromatic ring. | Nitro-substituted Naphthalene/Tetralone |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide + Nucleophile (e.g., NaOEt) | Position of the leaving group and activating groups on the aromatic ring. | Alkoxy-substituted Aromatic Ring |

Development of Sustainable and Efficient Synthetic Protocols (e.g., solvent-free conditions)

In recent years, there has been a significant push towards the development of more environmentally benign and efficient synthetic methods. This includes the use of sustainable catalysts and the reduction or elimination of volatile organic solvents. researchgate.netijesr.orgresearchgate.net

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often shorter reaction times and higher yields. rsc.orgresearchgate.net Such conditions have been successfully applied to a variety of organic transformations, including multicomponent reactions that can rapidly generate molecular complexity. rsc.org For the synthesis of dihydronaphthalene derivatives, solvent-free protocols could be envisioned for steps such as cycloaddition reactions or condensation reactions. For instance, iron-catalyzed synthesis of tetrahydronaphthalenes from 3,4-dihydro-2H-pyran intermediates offers a milder and more environmentally friendly alternative to some traditional methods. nih.gov

The use of plant-based or other green catalysts is another area of active research aimed at improving the sustainability of chemical synthesis. researchgate.netijesr.org These catalysts are often biodegradable, less toxic, and derived from renewable resources. While specific applications to dihydronaphthalene synthesis are not extensively documented, the principles of green catalysis are broadly applicable.

The following table outlines some sustainable approaches that could be adapted for the synthesis of this compound and its analogues.

| Sustainable Approach | Description | Potential Application in Synthesis |

| Solvent-Free Reaction | Conducting reactions without a solvent, often with heating or mechanical mixing. researchgate.net | Diels-Alder cycloaddition or condensation steps. |

| Green Catalysis | Utilizing catalysts that are environmentally benign, such as those derived from plants or abundant metals like iron. researchgate.netnih.gov | Iron-catalyzed cyclization to form the dihydronaphthalene core. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product, increasing efficiency and reducing waste. rsc.org | Rapid assembly of a functionalized dihydronaphthalene precursor. |

| Metal-Free Synthesis | Avoiding the use of transition metal catalysts to reduce cost and toxicity. researchgate.net | Electrophilic cyclization strategies. |

Reactivity and Chemical Transformations of 7 Ethoxy 5,8 Dihydronaphthalen 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group (-NH₂) is the most reactive site on the molecule for a majority of chemical transformations. Its lone pair of electrons makes it both basic and nucleophilic, enabling a wide range of reactions that lead to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The primary amine of 7-Ethoxy-5,8-dihydronaphthalen-1-amine can act as a potent nucleophile, readily participating in substitution reactions.

Alkylation: The nitrogen atom can attack electrophilic carbon centers, such as those in alkyl halides, via an Sₙ2 mechanism. libretexts.org This reaction leads to the displacement of the halide and the formation of a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. libretexts.org This process can continue, yielding a mixture of the secondary amine, a tertiary amine, and ultimately a quaternary ammonium (B1175870) salt. youtube.com To achieve selective mono-alkylation, a large excess of the initial amine is typically required. libretexts.org

Nucleophilic Aromatic Substitution (SₙAr): In contrast to its nucleophilic character, the amine group is an activating, ortho-, para-director for electrophilic aromatic substitution. The dihydronaphthalene ring itself is electron-rich and not predisposed to attack by nucleophiles. Nucleophilic aromatic substitution generally requires an aromatic ring to be substituted with potent electron-withdrawing groups (like nitro groups), which are absent in this molecule. wikipedia.org Therefore, direct displacement of other groups on the aromatic portion of the ring by an external nucleophile is not a characteristic reaction under normal conditions.

Table 1: Representative Nucleophilic Substitution Reactions with Alkyl Halides This table illustrates the expected products from the reaction of this compound with various alkylating agents. Note that polyalkylation is a common side reaction.

| Reactant | Alkylating Agent | Expected Major Product (Mono-alkylation) | Expected Side Products |

| This compound | Methyl Iodide (CH₃I) | 7-Ethoxy-N-methyl-5,8-dihydronaphthalen-1-amine | Di- and tri-methylated products |

| This compound | Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-7-ethoxy-5,8-dihydronaphthalen-1-amine | Di- and tri-ethylated products |

| This compound | Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | N-Benzyl-7-ethoxy-5,8-dihydronaphthalen-1-amine | Di- and tri-benzylated products |

The primary amine is readily derivatized to form a variety of functional groups, a process crucial for both synthesizing new compounds and for analytical purposes. researchgate.net

Amidation: One of the most common derivatization reactions is amidation, which involves the acylation of the amine. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. organic-chemistry.org Alternatively, carboxylic acids can be coupled directly with the amine using activating agents like carbodiimides. researchgate.net The resulting amides are significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and soluble in the alkaline reaction medium.

Carbamate Formation: Amines can react with chloroformates (e.g., benzyl chloroformate) or other reagents to form carbamates, which are often used as protecting groups in multi-step syntheses. researchgate.net

Table 2: Common Derivatization Reactions of the Primary Amine This table outlines the formation of various derivatives from the reaction of this compound with common derivatizing agents.

| Reagent Class | Specific Reagent Example | Product Functional Group | Product Name Example |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide | N-(7-Ethoxy-5,8-dihydronaphthalen-1-yl)acetamide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide | N-(7-Ethoxy-5,8-dihydronaphthalen-1-yl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | N-(7-Ethoxy-5,8-dihydronaphthalen-1-yl)benzenesulfonamide |

| Chloroformate | Benzyl Chloroformate (Cbz-Cl) | Carbamate | Benzyl (7-ethoxy-5,8-dihydronaphthalen-1-yl)carbamate |

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgwikipedia.org This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. wikipedia.org Subsequent dehydration of the carbinolamine, which is the rate-limiting step and is facilitated by the acid catalyst, yields the C=N double bond of the imine. wikipedia.org The reaction is reversible, and the resulting imine can be hydrolyzed back to the amine and carbonyl compound under acidic aqueous conditions. libretexts.org The optimal pH for imine formation is generally mildly acidic (around 4-5), as sufficient acid is needed to catalyze dehydration, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic. libretexts.org

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). The direct intermolecular hydroamination of unactivated alkenes with aryl amines is a challenging transformation that typically requires transition-metal catalysts.

More relevant to the context of this compound are the synthetic routes used to form the amine itself, which fall under the broad category of amination. Key methods for synthesizing analogous aminotetralin structures include:

Reductive Amination: A tetralone precursor (7-ethoxy-5,8-dihydronaphthalen-1-one) could undergo a condensation reaction with ammonia (B1221849) or a protected amine source, followed by reduction of the resulting imine or enamine to furnish the primary amine. researchgate.net

Reduction of a Nitro Group: The amine could be prepared by the reduction of the corresponding nitro compound (7-ethoxy-1-nitro-5,8-dihydronaphthalene) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acid (e.g., Fe, Sn, or Zn in HCl).

Transformations of the Ethoxy Group

The ethoxy group is an ether linkage, which is generally stable and unreactive under many conditions. However, under specific and typically harsh conditions, the ether bond can be cleaved.

The carbon-oxygen bond of the ethoxy group can be broken, most commonly through the action of strong protic acids, particularly hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The mechanism for the cleavage of this aryl ethyl ether involves the initial protonation of the ether oxygen by the strong acid. This is followed by a nucleophilic attack (Sₙ2) by the halide ion on the less sterically hindered ethyl group. masterorganicchemistry.com This reaction results in the formation of a phenol (B47542) (7-hydroxy-5,8-dihydronaphthalen-1-amine) and an ethyl halide (e.g., iodoethane (B44018) or bromoethane). Cleavage of the bond between the oxygen and the aromatic ring is significantly more difficult due to the high energy of the aryl cation intermediate and the sp² hybridization of the carbon, and thus does not typically occur.

Reactivity of the Dihydronaphthalene Core

The 5,8-dihydronaphthalene portion of the molecule contains a conjugated diene system that is the primary site for several classes of reactions. The electronic nature of this diene is significantly influenced by the substituents on the aromatic ring, which in turn affects its reactivity.

The conversion of the dihydronaphthalene core to a fully aromatic naphthalene (B1677914) system is a thermodynamically favorable process, driven by the significant resonance stabilization energy gained upon aromatization. This transformation involves the removal of two hydrogen atoms from the C5 and C8 positions, a reaction known as dehydrogenation. wikipedia.org

Several methods can achieve this aromatization:

Catalytic Dehydrogenation: This process typically involves heating the dihydronaphthalene substrate in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction is often carried out in a high-boiling point solvent that can act as a hydrogen acceptor or under conditions that allow for the removal of hydrogen gas.

Chemical Oxidation: A wide array of chemical oxidants can effectively induce dehydrogenation. High-potential quinones, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are highly effective for aromatizing dihydroaromatic systems under mild conditions. Other common reagents include sulfur (S) or selenium (Se) at high temperatures.

Oxidative Aromatization: In some cases, exposure to air or molecular oxygen, particularly under acidic conditions or in the presence of a suitable catalyst, can lead to aromatization. nsf.gov This is often referred to as oxidative dehydrogenation (ODH). rsc.org

The presence of the electron-donating amine and ethoxy groups on the aromatic ring can facilitate the dehydrogenation process by stabilizing cationic intermediates that may form during the reaction mechanism, especially in routes involving hydride abstraction. However, under harsh oxidative conditions, these electron-rich functional groups may be susceptible to degradation, which can lead to side reactions or decomposition of the starting material. nih.gov

| Reaction Type | Reagent/Catalyst | Conditions | Product |

| Catalytic Dehydrogenation | Palladium on Carbon (Pd/C) | High temperature, inert atmosphere | 7-Ethoxy-naphthalen-1-amine |

| Chemical Oxidation | DDQ | Inert solvent (e.g., benzene, dioxane), RT to reflux | 7-Ethoxy-naphthalen-1-amine |

| Chemical Dehydrogenation | Sulfur (S) | High temperature (~200-250 °C) | 7-Ethoxy-naphthalen-1-amine |

The conjugated double bonds within the 5,8-dihydronaphthalene core allow it to function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org In this transformation, the dihydronaphthalene ring reacts with a "dienophile," typically an alkene or alkyne, to form a new six-membered ring, resulting in a polycyclic bridged system. libretexts.org

The feasibility and rate of the Diels-Alder reaction are governed by the electronic properties of both the diene and the dienophile. The dihydronaphthalene core of this compound is electronically enriched due to the influence of the amine and ethoxy substituents on the adjacent aromatic ring. This makes it an electron-rich diene, which reacts most efficiently with electron-poor dienophiles. Such dienophiles are typically substituted with electron-withdrawing groups (EWGs). libretexts.org

The reaction is concerted and stereospecific, with the geometry of the dienophile being retained in the product. cem.com The cycloaddition would occur across the C5 and C8 positions of the dihydronaphthalene ring.

| Dienophile | Electron-Withdrawing Group(s) | Expected Product Structure |

| Maleic anhydride | -C(O)O(O)C- (cyclic anhydride) | Tricyclic adduct |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | -COOCH₃, -COOCH₃ | Tricyclic adduct with a double bond |

| Acrylonitrile | -C≡N | Tricyclic adduct |

| Methyl vinyl ketone | -C(O)CH₃ | Tricyclic adduct |

The double bonds of the dihydronaphthalene core are susceptible to various oxidative transformations. Given that the π-system is part of an enamine- and vinyl ether-like structure within the broader molecular context, the double bonds are electron-rich. This high electron density makes them particularly reactive toward electrophilic oxidizing agents. libretexts.org

Epoxidation is a key example of such a transformation. This reaction involves the addition of a single oxygen atom across one of the double bonds to form a three-membered ring called an epoxide (or oxirane). libretexts.org Common reagents for this purpose are peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or dioxiranes like dimethyldioxirane (B1199080) (DMDO). youtube.com

The reaction proceeds via a concerted mechanism, where the alkene attacks the electrophilic oxygen of the peroxy acid. libretexts.org Due to the electron-rich nature of the diene in this compound, epoxidation is expected to be a facile process. libretexts.org Depending on the stoichiometry of the oxidizing agent, either mono-epoxidation or di-epoxidation could potentially occur.

Other oxidative reactions at the unsaturated bonds include:

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, would lead to the formation of vicinal diols (di-hydroxylated products).

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by an oxidative or reductive workup, or hot, acidic potassium permanganate, would cleave the double bonds entirely, leading to the opening of the non-aromatic ring and the formation of dicarbonyl compounds.

| Reaction Type | Reagent | Expected Product |

| Epoxidation | m-CPBA or DMDO | Mono- or di-epoxide derivative |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Vicinal diol |

| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S | Dialdehyde or keto-aldehyde |

Functionalization and Substitution at Other Positions on the Naphthalene Ring

The aromatic portion of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the amine (-NH₂) at C1 and the ethoxy (-OC₂H₅) at C7. byjus.com In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The regiochemical outcome of the substitution is determined by the directing effects of the existing substituents.

Amine group (-NH₂): A very strong activating group, directing incoming electrophiles to the positions ortho (C2) and para (C4) to itself.

Ethoxy group (-OC₂H₅): A strong activating group, directing incoming electrophiles to the positions ortho (C6, C8) and para (C5) to itself. Note that C5 and C8 are sp³-hybridized and not part of the aromatic system, so their directing influence is limited to C6.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ in the presence of a mild solvent, often without a Lewis acid catalyst due to the high activation of the ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The strongly acidic conditions can protonate the amine group, converting it into a deactivating, meta-directing ammonium group (-NH₃⁺), which complicates the reaction. Milder nitrating agents may be required.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible. youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. These reactions are often problematic with strongly activated rings, especially those containing amine groups, as the amine can coordinate with the Lewis acid catalyst, deactivating the ring and preventing the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments (e.g., 1D and 2D NMR techniques)

No experimental 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for 7-Ethoxy-5,8-dihydronaphthalen-1-amine has been reported in peer-reviewed literature. Such data would be essential for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Specific IR and Raman spectra for this compound are not available. Analysis of these spectra would typically allow for the identification of characteristic vibrational frequencies for its functional groups, such as the N-H stretches of the amine, C-O stretches of the ether, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

There are no published mass spectra for this compound. Mass spectrometry would be used to determine the precise molecular weight and isotopic distribution, and to analyze the fragmentation patterns, which would provide further confirmation of the compound's structure.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformational Analysis

No crystal structure data for this compound has been deposited in crystallographic databases. X-ray diffraction analysis of a suitable single crystal would be required to determine its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) for HOMO-LUMO Analysis and Molecular Orbitals)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular orbitals of 7-Ethoxy-5,8-dihydronaphthalen-1-amine can be calculated.

Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic system, indicating the areas where a nucleophilic attack might occur.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.42 | Localized on the aromatic ring and amine group |

| LUMO | -0.89 | Distributed across the aromatic system |

| HOMO-LUMO Gap (ΔE) | 4.53 | Indicator of chemical reactivity and stability |

Conformational Analysis and Elucidation of Energy Minima

The non-aromatic part of the dihydronaphthalene ring in this compound is not planar, leading to the existence of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable three-dimensional structures, known as energy minima.

By systematically rotating the rotatable bonds—specifically the C-O bond of the ethoxy group and the C-N bond of the amine group, as well as considering the puckering of the dihydro-ring—a potential energy surface can be mapped. This computational scan allows for the identification of various conformers. Subsequent geometry optimization of these conformers leads to the determination of their relative energies. The most stable conformer, or the global minimum, represents the most likely structure of the molecule under given conditions.

Illustrative Data Table: Relative Energies of Stable Conformers

| Conformer | Key Dihedral Angle (°) (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -55.2 | 0.00 | 75.3 |

| 2 | 15.8 | 1.25 | 15.1 |

| 3 | -30.5 | 2.10 | 9.6 |

Reaction Mechanism Studies and Transition State Profiling

Theoretical methods can be used to model the step-by-step pathway of a chemical reaction involving this compound. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

For instance, the mechanism of an electrophilic aromatic substitution on the naphthalene (B1677914) ring could be investigated. By modeling the approach of an electrophile, computational chemists can locate the transition state structure for the formation of the sigma complex intermediate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

The calculations would likely show that substitution is favored at positions ortho or para to the activating amine and ethoxy groups. By comparing the activation energies for attack at different positions, the regioselectivity of the reaction can be predicted.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Nitration Reaction

| Position of Attack | Activation Energy (kcal/mol) | Reaction Intermediate Stability (kcal/mol) |

|---|---|---|

| C2 | 15.4 | -5.2 |

| C4 | 18.9 | -2.1 |

| C6 | 22.5 | 1.3 |

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic properties. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Theoretical Infrared (IR) spectra can be calculated by performing a frequency analysis on the optimized geometry of this compound. The resulting vibrational frequencies correspond to specific bond stretches, bends, and twists within the molecule. For example, characteristic frequencies for the N-H stretches of the amine group, the C-O stretch of the ethoxy group, and the C=C stretches of the aromatic ring would be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental spectra, can aid in the assignment of signals to specific atoms in the molecule.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (bearing -NH₂) | 145.3 |

| C7 (bearing -OCH₂CH₃) | 155.8 |

| C5 | 29.1 |

| C8 | 25.4 |

| -OCH₂CH₃ | 63.5 |

| -OCH₂CH₃ | 14.7 |

Analysis of Intramolecular Interactions and Their Influence on Molecular Stability and Reactivity

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to identify and characterize these interactions. For this molecule, a potential intramolecular hydrogen bond could exist between a hydrogen atom of the amine group and the oxygen atom of the ethoxy group, depending on the molecule's conformation. Such an interaction would stabilize the conformer in which it occurs.

Furthermore, steric interactions, particularly between the substituents and the hydrogen atoms on the dihydronaphthalene ring, will be a key factor in dictating the preferred molecular geometry and can influence the molecule's reactivity by shielding certain sites from attack.

Illustrative Data Table: NBO Analysis of Key Intramolecular Interactions

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2), kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (hypothetical) | LP(O) | σ(N-H) | 1.5 - 2.5 |

| Hyperconjugation | σ(C-H) | π(C=C) | 0.5 - 1.0 |

Future Research Directions and Emerging Trends in Dihydronaphthalene Amine Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

One promising avenue is the advancement of intramolecular and intermolecular cyclization reactions. nih.gov Methodologies such as the intramolecular Mizoroki-Heck reaction have already shown utility in constructing dihydronaphthalene systems. nih.gov Future work could focus on expanding the scope of these reactions to include a wider range of substrates and functional groups, potentially leading to a more direct synthesis of compounds like 7-Ethoxy-5,8-dihydronaphthalen-1-amine.

Furthermore, dearomative transformations of readily available naphthalene (B1677914) precursors are emerging as a powerful tool. For instance, a protocol for the synthesis of 1,4-dihydronaphthalene-1-carbonitriles from 1-naphthylmethylamines has been established, involving consecutive β-H eliminations and a subsequent dearomative hydride addition. nih.govacs.org Adapting such dearomatization strategies could provide a novel and efficient entry point to the 5,8-dihydronaphthalene scaffold.

Additionally, new methods for preparing naphthylamines from unsaturated dicarbonyl precursors are being explored, which could be adapted to generate the dihydronaphthalene core. nih.govresearchgate.net The development of one-pot procedures that combine multiple synthetic steps without the need for intermediate isolation will also be a key focus, aiming to improve efficiency and reduce waste.

| Synthetic Strategy | Description | Potential Advantages |

| Intramolecular Cyclizations | Formation of the dihydronaphthalene ring from a linear precursor through reactions like the Heck reaction. nih.gov | High efficiency in ring construction. |

| Dearomatization | Partial reduction of a naphthalene ring system to afford the dihydronaphthalene core. nih.govacs.org | Access from readily available aromatic precursors. |

| De Novo Ring Construction | Building the aromatic and non-aromatic rings from acyclic precursors. nih.govresearchgate.net | High degree of flexibility in substituent placement. |

Advanced Functionalization Strategies for Expanding Derivative Libraries

To explore the structure-activity relationships of this compound, the development of diverse derivative libraries is crucial. Future research will focus on advanced functionalization strategies that allow for the precise modification of the dihydronaphthalene amine scaffold.

A key area of development will be the direct C-H functionalization of the dihydronaphthalene core. This approach avoids the need for pre-functionalized substrates and offers a more direct route to a wide range of derivatives. researchgate.netresearchgate.net Transition metal-catalyzed C-H activation, for example, could enable the introduction of various functional groups at specific positions on the aromatic or aliphatic portions of the molecule.

Furthermore, the amine group itself serves as a handle for a variety of transformations. wiley-vch.de Modern amination and amidation methods will be employed to introduce diverse substituents, potentially modulating the compound's biological activity or material properties. The development of chemoselective functionalization methods that can differentiate between the various reactive sites on the molecule will be a significant challenge and a major focus of future work.

| Functionalization Approach | Target Site | Potential Modifications |

| C-H Activation | Aromatic and aliphatic C-H bonds | Arylation, alkylation, halogenation |

| Amine Derivatization | The primary amine group | Acylation, alkylation, sulfonylation |

| Cross-Coupling Reactions | Pre-functionalized positions | Introduction of carbon, nitrogen, and oxygen-based substituents |

Deeper Mechanistic Understanding of Key Transformations and Selectivities

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of dihydronaphthalene amines is essential for optimizing existing methods and developing new ones. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

For instance, in the context of dearomative transformations, density functional theory (DFT) calculations have been used to investigate the reaction pathway and rationalize the observed selectivity. acs.org Similar computational studies on the synthesis of this compound and its derivatives will be invaluable for predicting reaction outcomes and designing more efficient catalysts.

Experimental mechanistic studies, such as kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates, will also play a crucial role. Understanding the factors that control regioselectivity and stereoselectivity in functionalization reactions will be a key objective, enabling the synthesis of specific isomers with desired properties. For example, mechanistic studies of the dehydro-Diels–Alder reaction have provided insights into the formation of dihydronaphthalene products versus naphthalene products. acs.org

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of modern synthetic technologies will be instrumental in advancing the chemistry of dihydronaphthalene amines. Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. uc.ptmdpi.comdurham.ac.uknih.govnih.gov The synthesis of this compound could be adapted to a continuous flow process, allowing for the efficient and reproducible production of this compound and its derivatives.

Photoredox catalysis is another powerful tool that is expected to play a significant role in the functionalization of dihydronaphthalene amines. princeton.eduuiowa.edunih.govnih.govsemanticscholar.org This technique uses visible light to initiate single-electron transfer processes, enabling a wide range of transformations under mild reaction conditions. Photoredox catalysis could be employed for the C-H functionalization of the dihydronaphthalene core or for the derivatization of the amine group, providing access to novel chemical space.

| Modern Technique | Application in Dihydronaphthalene Amine Chemistry | Key Benefits |

| Flow Chemistry | Synthesis and multi-step functionalization. durham.ac.uknih.gov | Enhanced safety, scalability, and process control. |

| Photoredox Catalysis | C-H functionalization and novel bond formations. princeton.edunih.gov | Mild reaction conditions, unique reactivity. |

Exploration of Advanced Spectroscopic and Imaging Techniques for Reaction Monitoring

To gain a deeper understanding of the kinetics and mechanisms of reactions involving dihydronaphthalene amines, the application of advanced spectroscopic and imaging techniques for real-time reaction monitoring will be crucial. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the concentration of reactants, intermediates, and products as a function of time.

A comprehensive spectroscopic study of 1,4-dihydronaphthalene (B28168) has been conducted using a variety of techniques to investigate its molecular vibrations in both the ground and excited electronic states. nih.gov Similar detailed spectroscopic characterization of this compound will be essential for understanding its fundamental properties. Furthermore, rotational spectroscopy has been used to determine the precise skeletal structures of dihydronaphthalene isomers. researchgate.net

Reactive desorption electrospray ionization mass spectrometry (DESI-MS) is another powerful tool that could be employed to study the reactions of dihydronaphthalene amines. ecut.edu.cn This technique allows for the direct detection of reaction intermediates and products from a surface, providing valuable mechanistic insights.

High-Throughput Computational Screening for Predicting Chemical Behavior and Derivatization Potential

High-throughput computational screening will be a key enabling technology for accelerating the discovery of new dihydronaphthalene amine derivatives with desired properties. By using computational models to predict the chemical behavior and biological activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

DFT calculations can be used to predict a variety of molecular properties, including reactivity, electronic structure, and spectroscopic signatures. acs.orgresearchgate.net This information can be used to guide the design of new synthetic reactions and to understand the structure-property relationships of dihydronaphthalene amine derivatives. For example, computational screening could be used to identify derivatives of this compound with optimal electronic properties for use in organic electronic devices or with specific binding affinities for a biological target.

As our understanding of the chemistry of dihydronaphthalene amines continues to grow, the integration of these future research directions will be essential for unlocking the full potential of this promising class of compounds.

常见问题

Q. What experimental designs minimize bias in evaluating enantiomer-specific pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。